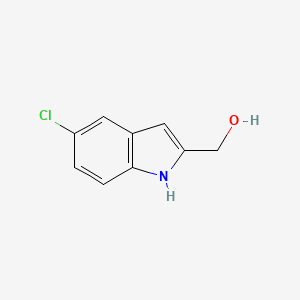

(5-chloro-1H-indol-2-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-chloro-1H-indol-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c10-7-1-2-9-6(3-7)4-8(5-12)11-9/h1-4,11-12H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXWBLLVBNCUCTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(N2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (5-chloro-1H-indol-2-yl)methanol: Properties, Synthesis, and Applications

Abstract

(5-chloro-1H-indol-2-yl)methanol is a halogenated indole derivative that serves as a pivotal building block in medicinal chemistry and drug discovery. The presence of the chloro-substituent on the indole scaffold has been demonstrated to enhance the biological activity of various compounds, making this molecule a person of significant interest for the synthesis of novel therapeutic agents.[1][2][3] This technical guide provides a comprehensive overview of the core chemical properties, synthesis, spectral characterization, reactivity, and potential applications of this compound. Detailed experimental protocols, safety considerations, and an exploration of its role as a precursor to bioactive molecules are presented to support researchers, scientists, and drug development professionals in leveraging this versatile compound.

Core Chemical and Physical Properties

This compound, with the chemical formula C₉H₈ClNO, is a white solid at room temperature.[4] Its fundamental properties are crucial for its handling, storage, and application in synthetic chemistry. The key identifiers and computed physical properties are summarized in Table 1.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [5][6] |

| CAS Number | 53590-47-9 | [5][6][7] |

| Molecular Formula | C₉H₈ClNO | [5][6][8] |

| Molecular Weight | 181.62 g/mol | [5][6][8] |

| Melting Point | 112-113 °C | |

| XLogP3 | 1.4 | [5] |

| Hydrogen Bond Donors | 2 | [5][9] |

| Hydrogen Bond Acceptors | 2 | [5][9] |

| Topological Polar Surface Area | 36.0 Ų | [5][9] |

| Appearance | White solid |

Synthesis and Purification

The most direct and common synthesis of this compound involves the reduction of a suitable carboxylic acid or ester precursor. A well-documented method is the reduction of ethyl 5-chloro-1H-indole-2-carboxylate using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Synthetic Workflow: Reduction of an Indole-2-Carboxylate

The synthesis begins with the ester, which is carefully reduced to the primary alcohol. The general workflow is depicted below.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound via the reduction of ethyl 5-chloro-1H-indole-2-carboxylate.

Materials:

-

Ethyl 5-chloro-1H-indole-2-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

20% aqueous potassium hydroxide (KOH)

-

Magnesium sulfate (MgSO₄)

-

Brine (saturated NaCl solution)

-

Petroleum ether

-

Ethyl acetate (EtOAc)

Procedure: [4]

-

Setup: In a two-necked, flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5 equivalents) in freshly distilled THF.

-

Cooling: Cool the suspension to 0 °C using an ice bath.

-

Addition of Ester: Carefully add the crude or purified ethyl 5-chloro-1H-indole-2-carboxylate (1.0 equivalent) portion-wise to the stirred LiAlH₄ suspension.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Cautiously add 20% aqueous KOH solution dropwise to quench the excess LiAlH₄.

-

Work-up: Stir the resulting mixture for 10 minutes, then filter it through a Buchner funnel to remove the inorganic salts.

-

Extraction: Transfer the collected salts back to a flask and extract again with refluxing THF to recover any adsorbed product.

-

Combine and Wash: Combine the organic filtrates, wash with brine, and dry over anhydrous MgSO₄.

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude alcohol by flash chromatography on silica gel, eluting with a petroleum ether/EtOAc gradient (e.g., starting from 5:1) to afford pure this compound as a white solid.[4]

Spectral Characterization

Unambiguous structural elucidation is paramount. The following sections detail the expected and reported spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides key information about the hydrogen environments in the molecule. Reported data for this compound in DMSO-d₆ is summarized in Table 2.[4]

Table 2: ¹H NMR Data for this compound (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 11.27 | s (broad) | N-H (Indole) |

| 7.84-7.22 | m | Ar-H |

| 7.06 | dd | Ar-H |

| 6.31 | s | H-3 (Indole) |

| 5.36 | t | O-H |

| Not Reported | s | CH₂OH |

| (Note: The original source did not explicitly assign the CH₂OH protons, but they are expected to appear as a singlet integrated to 2H, likely around 4.5-5.0 ppm, which may be coupled to the OH proton if not exchanging rapidly) |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ) ppm | Rationale |

| C2 | ~138 | Carbon bearing the hydroxymethyl group. |

| C3 | ~101 | Shielded pyrrole carbon. |

| C3a | ~128 | Bridgehead carbon. |

| C4 | ~121 | |

| C5 | ~125 | Carbon bearing the chloro substituent. |

| C6 | ~120 | |

| C7 | ~112 | |

| C7a | ~135 | Bridgehead carbon adjacent to nitrogen. |

| CH₂OH | ~58 | Methylene carbon of the alcohol. |

| (Predictions are based on typical values for 5-chloroindoles and 2-substituted indoles)[10] |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight. A key feature will be the isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in a characteristic M+2 peak.

Expected Fragmentation Pattern:

-

Molecular Ion [M]⁺: m/z ≈ 181/183 (due to ³⁵Cl/³⁷Cl isotopes).

-

Loss of H₂O: [M - 18]⁺, a common fragmentation for alcohols.

-

Loss of •CH₂OH: [M - 31]⁺, cleavage of the hydroxymethyl group.

-

Characteristic Indole Fragments: Further fragmentation of the indole ring system.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3400 | N-H Stretch | Indole N-H |

| ~3300 (broad) | O-H Stretch | Alcohol O-H |

| ~3100-3000 | C-H Stretch | Aromatic C-H |

| ~2920, ~2850 | C-H Stretch | Aliphatic C-H (CH₂) |

| ~1600, ~1450 | C=C Stretch | Aromatic Ring |

| ~1050 | C-O Stretch | Primary Alcohol |

Chemical Reactivity and Derivatization

The reactivity of this compound is dictated by the indole nucleus and the primary alcohol functional group. The indole ring is electron-rich and susceptible to electrophilic attack, primarily at the C3 position. However, the 2-hydroxymethyl group offers a handle for a variety of synthetic transformations.

Caption: Key reaction pathways for the derivatization of this compound.

Oxidation to the Aldehyde

The primary alcohol can be selectively oxidized to the corresponding aldehyde, 5-chloro-1H-indole-2-carbaldehyde, a valuable synthetic intermediate. Manganese dioxide (MnO₂) is a mild and effective reagent for this transformation, particularly for oxidizing benzylic and allylic alcohols.[11][12][13]

Protocol: Oxidation with MnO₂

-

Dissolve this compound in a suitable solvent (e.g., dichloromethane or chloroform).

-

Add a large excess (e.g., 10-20 equivalents) of activated MnO₂.

-

Stir the heterogeneous mixture vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the manganese salts, washing thoroughly with the solvent.

-

Concentrate the filtrate to obtain the crude aldehyde, which can be purified by chromatography or recrystallization.

Substitution of the Hydroxyl Group (Mitsunobu Reaction)

The Mitsunobu reaction is a powerful method for converting primary and secondary alcohols into a variety of other functional groups with inversion of stereochemistry (though not applicable to this achiral substrate).[6][14][15] This reaction allows for the introduction of esters, azides, phthalimides, and other nucleophiles by activating the alcohol with a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD).[14][15]

Protocol: General Mitsunobu Esterification

-

Dissolve this compound, a carboxylic acid (1.1 eq.), and PPh₃ (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere.

-

Add DEAD (1.2 eq.) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to separate the desired ester from triphenylphosphine oxide and the reduced hydrazine byproduct.

Conversion to 2-(Chloromethyl)-5-chloro-1H-indole

The hydroxyl group can be converted to a more reactive leaving group, such as a halide. For instance, reaction with thionyl chloride (SOCl₂) can produce the corresponding 2-(chloromethyl) derivative. This electrophilic intermediate is highly reactive and useful for introducing the (5-chloro-1H-indol-2-yl)methyl moiety via nucleophilic substitution, though its instability may require in situ generation and use.

Applications in Drug Discovery

The 5-chloro-indole scaffold is a "privileged structure" in medicinal chemistry, and this compound serves as a key precursor for accessing a range of biologically active molecules.[2][3] Derivatives have shown significant promise in oncology and virology.[1]

Precursor to Histamine H₄ Receptor Antagonists

This compound is a direct precursor to the potent and selective histamine H₄ receptor antagonist JNJ-7777120 .[5][8][16][17] This compound has demonstrated anti-inflammatory and anti-pruritic (anti-itching) effects in preclinical studies.[17] The synthesis involves the oxidation of the alcohol to the corresponding carboxylic acid (or use of the corresponding ester), followed by amide coupling with 1-methylpiperazine.

Caption: Synthetic relationship between this compound and JNJ-7777120.

Scaffold for Anticancer and Antiviral Agents

The 5-chloro-indole moiety is present in numerous compounds investigated for anticancer and antiviral activities.

-

Anticancer: Derivatives have been developed as potent inhibitors of kinases like EGFR and BRAF, which are critical targets in cancer therapy.[18] Other derivatives have shown cytotoxicity against various cancer cell lines, including colon cancer and melanoma.[16][19][20][21]

-

Antiviral: Chlorinated indole nucleosides have been synthesized and tested for activity against viruses such as human cytomegalovirus (HCMV).[4][15] The 5-chloro-indole core has also been incorporated into inhibitors of the SARS-CoV-2 3CLpro enzyme.[14]

Safety, Handling, and Toxicology

As a laboratory chemical, this compound must be handled with appropriate care. The available safety data indicates it is a warning-level hazard.

Table 5: GHS Hazard Information

| Hazard Statement | Description |

| H315 | Causes skin irritation. |

| H317 | May cause an allergic skin reaction. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

| (Source: Supplier Safety Data Sheets)[6] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Eye Protection: Wear safety glasses with side shields or chemical goggles.

-

Skin Protection: Wear nitrile gloves and a lab coat. Avoid prolonged or repeated skin contact.

-

Respiratory Protection: If handling as a fine powder outside of a fume hood, a dust mask or respirator may be necessary.

Toxicology Profile

Specific toxicological data for this compound is limited. However, the general class of chlorinated aromatic compounds can present toxicological risks, and some indole derivatives have been studied for their effects on various biological systems.[22] Given the hazard statements, the compound should be treated as an irritant and a potential skin sensitizer. Any exposure should be avoided, and standard safe laboratory practices must be strictly followed.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its synthesis is straightforward, and its dual reactivity—stemming from the indole nucleus and the primary alcohol—provides access to a wide array of more complex molecules. Its established role as a precursor to the potent H₄ antagonist JNJ-7777120 highlights its significance in drug discovery. The broader importance of the 5-chloro-indole scaffold in the development of anticancer and antiviral agents ensures that this compound will remain a molecule of high interest for synthetic and medicinal chemists. This guide provides the foundational knowledge required for its safe handling, characterization, and effective utilization in research and development settings.

References

- An Efficient and General Synthesis of Oxazino[4,3-a]indoles by A Cascade Addition–Cyclization Reaction of (1H-Indol-2-yl)methanols and Vinyl Sulfonium Salts. (n.d.).

- Mitsunobu Reaction. (2019, August 26). Organic Chemistry.

- Convenient way of synthesis and crystal structure of 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine, a histamine H4 receptor antagonist. (n.d.). ResearchGate.

- Mitsunobu Reaction. (n.d.). Organic Chemistry Portal.

- This compound | C9H8ClNO | CID 12203316. (n.d.). PubChem.

- This compound, min 97%, 1 gram. (n.d.).

- This compound. (n.d.). PubChem.

- JNJ-7777120. (n.d.). Wikipedia.

- Synthesis of Tumor Selective Indole and 8-Hydroxyquinoline Skeleton Containing Di-, or Triarylmethanes with Improved Cytotoxic Activity. (2024, September 3). National Institutes of Health.

- 2-thioxodihydropyrimidine-4,6(1H,5H)-diones as potential anticancer agents with anti-inflammatory properties. (n.d.). National Institutes of Health.

- Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. (n.d.). National Institutes of Health.

- Design, Synthesis, and Antiviral Activity of Certain 3-substituted 2,5,6-trichloroindole Nucleosides. (n.d.). PubMed.

- Cas 215998-11-1,5-chloro-1H-Indole-3-methanol. (n.d.). lookchem.

- Manganese Dioxide. (n.d.). Common Organic Chemistry.

- In-vitro cytotoxicity of synthesized phthalide-fused indoles and indolines against HL-60 and HepG2 cells. (n.d.). Arabian Journal of Chemistry.

- Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. (n.d.). National Institutes of Health.

- Manganese Dioxide, MnO2. (2026, January 2). WordPress.

- Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies. (n.d.). National Institutes of Health.

- Synthesis and antiviral activity of 3-formyl- and 3-cyano-2,5,6-trichloroindole nucleoside derivatives. (n.d.). PubMed.

- Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. (n.d.). MDPI.

- Manganese(IV) oxide. (n.d.). Organic Chemistry Portal.

- Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (n.d.). National Institutes of Health.

- The Synthesis of 1,3,5-triazine Derivatives and JNJ7777120 Analogues with Histamine H4 Receptor Affinity and Their Interaction with PTEN Promoter. (n.d.). PubMed.

- Detailed analysis of biased histamine H-4 receptor signalling by JNJ 7777120 analogues. (2025, August 7).

- Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. (2023, May 31). National Institutes of Health.

Sources

- 1. ompu.repo.nii.ac.jp [ompu.repo.nii.ac.jp]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. In Vivo and In Vitro Metabolic Fate and Urinary Detectability of Five Deschloroketamine Derivatives Studied by Means of Hyphenated Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The Synthesis of 1,3,5-triazine Derivatives and JNJ7777120 Analogues with Histamine H4 Receptor Affinity and Their Interaction with PTEN Promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | C9H8ClNO | CID 12203316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Manganese Dioxide [commonorganicchemistry.com]

- 12. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]

- 13. Manganese(IV) oxide [organic-chemistry.org]

- 14. glaserr.missouri.edu [glaserr.missouri.edu]

- 15. Mitsunobu Reaction [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. JNJ-7777120 [medbox.iiab.me]

- 18. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis of Tumor Selective Indole and 8-Hydroxyquinoline Skeleton Containing Di-, or Triarylmethanes with Improved Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. <i>In-vitro</i> cytotoxicity of synthesized phthalide-fused indoles and indolines against HL-60 and HepG2 cells - Arabian Journal of Chemistry [arabjchem.org]

Foreword: The Strategic Value of a Halogenated Indole Scaffold

An In-depth Technical Guide to (5-chloro-1H-indol-2-yl)methanol (CAS: 53590-47-9)

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active molecules.[1][2] The strategic introduction of substituents onto this heterocyclic system allows for the fine-tuning of a compound's physicochemical properties and biological activity. The subject of this guide, this compound, represents a key intermediate in this molecular design process. The presence of a chlorine atom at the 5-position is known to enhance the biological activity of various compounds, while the 2-hydroxymethyl group provides a reactive handle for extensive synthetic diversification.[3] This document serves as a comprehensive resource for researchers, offering detailed insights into the synthesis, properties, reactivity, and safe handling of this valuable chemical building block.

Physicochemical and Structural Properties

This compound is a white solid at room temperature.[4] Its core structure consists of a bicyclic indole system with a chloro substituent on the benzene ring and a hydroxymethyl group on the pyrrole ring. These features make it a versatile precursor for more complex molecular architectures.[5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 53590-47-9 | [5][7] |

| Molecular Formula | C₉H₈ClNO | [7][8] |

| Molecular Weight | 181.62 g/mol | [7] |

| IUPAC Name | This compound | [9] |

| Melting Point | 112-113 °C | [4] |

| SMILES | C1=CC2=C(C=C1Cl)C=C(N2)CO | [7][9] |

| InChI Key | YXWBLLVBNCUCTI-UHFFFAOYSA-N | [7][9] |

| Appearance | White solid |[4] |

Caption: Chemical structure of this compound.

Synthesis and Purification

The most direct and efficient synthesis of this compound involves the reduction of a corresponding indole-2-carboxylate precursor. The use of a powerful reducing agent like lithium aluminum hydride (LiAlH₄) ensures a high-yield conversion of the ester to the primary alcohol.[4]

Synthesis Protocol: Reduction of Ethyl 5-chloro-1H-indole-2-carboxylate

This protocol is adapted from a general procedure for the synthesis of (1H-indol-2-yl)methanol compounds.[4] The causality for this experimental design lies in the high reactivity of LiAlH₄, which readily reduces esters to alcohols, and the choice of THF as an anhydrous aprotic solvent to prevent quenching of the reagent. The aqueous potassium hydroxide workup is a standard Fieser workup, designed to carefully quench excess LiAlH₄ and precipitate aluminum salts, which can then be easily filtered off.

Step-by-Step Methodology:

-

Setup: Charge a dry, two-necked round-bottom flask with freshly distilled tetrahydrofuran (THF, 20 mL) and lithium aluminum hydride (LiAlH₄, 0.59 g, 15.6 mmol) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the flask to 0 °C using an ice bath.

-

Addition of Precursor: Carefully add the crude ethyl 5-chloro-1H-indole-2-carboxylate (10.0 mmol) portionwise to the stirred LiAlH₄ suspension.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (approximately 2 hours).

-

Quenching: Cool the reaction mixture back to 0 °C. Cautiously and sequentially add 20 mL of THF followed by 1.1 mL of 20% aqueous potassium hydroxide (KOH) solution dropwise.

-

Workup: Stir the resulting mixture for 10 minutes. Filter the mixture through a Buchner funnel to remove the precipitated inorganic salts.

-

Extraction: Transfer the filter cake back to the flask and extract again with 20 mL of refluxing THF to recover any adsorbed product. Filter and combine the organic filtrates.

-

Purification: Wash the combined organic filtrates with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using a petroleum ether/ethyl acetate (5/1) eluent system to afford pure this compound as a white solid (89% yield).[4]

Caption: Workflow for the synthesis and purification of the title compound.

Spectroscopic Characterization

Structural confirmation of this compound is achieved through standard spectroscopic techniques. Proton Nuclear Magnetic Resonance (¹H NMR) is particularly informative, providing distinct signals for each proton in the molecule.

Table 2: ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆, Frequency: 400 MHz)[4]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 11.27 | s (singlet) | - | 1H | NH -1 |

| 7.84-7.22 | m (multiplet) | - | 2H | Ar-H (C4-H, C7-H) |

| 7.06 | dd (doublet of doublets) | J₁ = 8.5, J₂ = 1.9 | 1H | Ar-H (C6-H) |

| 6.31 | s (singlet) | - | 1H | C3-H |

| 5.36 | t (triplet) | J = 5.6 | 1H | CH ₂OH |

| (Not specified, but expected) | (Broad signal) | - | 2H | CH ₂OH |

Interpretation:

-

The downfield singlet at 11.27 ppm is characteristic of the indole N-H proton.

-

The aromatic protons on the benzene ring appear in the 7.06-7.84 ppm range. The splitting pattern reflects their coupling relationships.

-

The singlet at 6.31 ppm is assigned to the proton at the C3 position of the pyrrole ring.

-

The triplet at 5.36 ppm corresponds to the hydroxyl proton, which couples with the adjacent methylene protons. The methylene protons themselves would appear as a doublet coupled to the hydroxyl proton.

While detailed IR and Mass Spectrometry data are not provided in the immediate literature, one would expect to see a broad O-H stretching band around 3200-3600 cm⁻¹ and an N-H stretch around 3400 cm⁻¹ in the IR spectrum. The mass spectrum should show a molecular ion peak (M⁺) at m/z 181, along with a characteristic M+2 peak at m/z 183 (approximately one-third the intensity) due to the ³⁷Cl isotope.[10]

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the reactivity of its hydroxymethyl group and the established pharmacological importance of the 5-chloro-indole scaffold.

Reactivity Profile

The 2-hydroxymethyl group is a versatile functional handle. It can be readily oxidized to the corresponding aldehyde or carboxylic acid, or it can undergo nucleophilic substitution. Under acidic conditions or in the presence of a Lewis acid, the alcohol can be converted into a reactive intermediate, such as an indolyl-2-methyl carbocation, which is susceptible to attack by a wide range of nucleophiles. This Sɴ1-type reactivity is a powerful tool for C-C and C-N bond formation at the 2-position of the indole.[11][12]

Application as a Synthetic Building Block

This compound is a key intermediate in the synthesis of more complex heterocyclic systems and potential drug candidates.

-

Cascade Reactions: It serves as a precursor in cascade addition-cyclization reactions with vinyl sulfonium salts to efficiently generate oxazino[4,3-a]indoles.[4]

-

Histamine H₄ Receptor Antagonists: The related 5-chloro-1H-indole-2-carboxylic acid, which can be synthesized from this compound via oxidation, is a crucial component in the synthesis of potent antagonists like 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine (JNJ 7777120).[6]

-

Protein Degraders: It is commercially available and classified as a building block for protein degraders, suggesting its use in constructing PROTACs (Proteolysis Targeting Chimeras) or molecular glues.[5]

Caption: Synthetic utility and therapeutic relevance of the title compound.

Significance of the 5-Chloro-Indole Scaffold

The 5-chloro-indole moiety is a key pharmacophore in modern drug discovery.[3] Its inclusion in a molecule can enhance binding affinity to biological targets, improve metabolic stability, and modulate pharmacokinetic properties. Derivatives have shown significant promise as:

-

Kinase Inhibitors: The scaffold is integral to the design of inhibitors for cancer-related kinases like EGFR and BRAF.[13]

-

Antiviral Agents: It is a component of inhibitors targeting viral proteins, such as the Respiratory Syncytial Virus (RSV) fusion protein.[13]

-

Antitubercular Agents: Various indole-based compounds are being investigated for their potential to inhibit targets in Mycobacterium tuberculosis.[2]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate caution. The following information is based on its GHS classification and general best practices for handling heterocyclic compounds.[7][14][15]

Table 3: GHS Hazard Classification [7]

| Hazard Class | Hazard Statement | Signal Word |

|---|---|---|

| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning |

| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction | Warning |

| Eye Irritation (Category 2) | H319: Causes serious eye irritation | Warning |

| STOT SE 3 (Respiratory) | H335: May cause respiratory irritation | Warning |

Recommended Handling Protocol

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[15] Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use.[16]

-

Body Protection: Wear a full-sleeved laboratory coat.

-

-

General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling, even if gloves were worn.[14] Avoid creating dust when weighing or transferring the solid.

-

Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[5] Keep away from strong oxidizing agents.[14]

-

Spill & Disposal: In case of a spill, wear appropriate PPE and carefully sweep up the solid material, avoiding dust generation. Place it in a sealed container for disposal. Dispose of chemical waste in accordance with local, state, and federal regulations.

Caption: Risk assessment and safe handling workflow for the title compound.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block that offers a gateway to a vast chemical space of pharmacologically relevant molecules. Its straightforward synthesis, well-defined reactivity, and the proven value of its core scaffold make it an indispensable tool for medicinal chemists and drug discovery professionals. By understanding its properties and handling it with the requisite care, researchers can effectively leverage this compound to accelerate the development of novel therapeutics.

References

- (No source)

- MDPI. An Efficient and General Synthesis of Oxazino[4,3-a]indoles by A Cascade Addition–Cyclization Reaction of (1H-Indol-2-yl)methanols and Vinyl Sulfonium Salts. [Link]

- J&K Scientific. (5-Chloro-1H-indol-2-yl)-methanol, 98% | 53590-47-9. [Link]

- HDH Pharma Inc. This compound, min 97%. [Link]

- (No source)

- (No source)

- PubChem. This compound. [Link]

- (No source)

- (No source)

- (No source)

- ResearchGate. Convenient way of synthesis and crystal structure of 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine, a histamine H4 receptor antagonist. [Link]

- Royal Society of Chemistry.

- (No source)

- (No source)

- (No source)

- (No source)

- (No source)

- NIH National Center for Biotechnology Information. Biomedical Importance of Indoles. [Link]

- (No source)

- NIH National Center for Biotechnology Information. Regioselective Reaction of 2-Indolylmethanols with Enamides. [Link]

- (No source)

- NIH National Center for Biotechnology Information. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. [Link]

- (No source)

- MDPI.

Sources

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. calpaclab.com [calpaclab.com]

- 6. researchgate.net [researchgate.net]

- 7. jk-sci.com [jk-sci.com]

- 8. file.chemscene.com [file.chemscene.com]

- 9. This compound | C9H8ClNO | CID 12203316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound(53590-47-9) 1H NMR [m.chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. Regioselective Reaction of 2-Indolylmethanols with Enamides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. fishersci.com [fishersci.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

Introduction: The Significance of the 5-Chloro-Indole Scaffold

An In-depth Technical Guide to (5-chloro-1H-indol-2-yl)methanol: Synthesis, Characterization, and Application

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and clinically approved drugs.[1][2][3] The strategic incorporation of a halogen atom, specifically chlorine at the 5-position, has been repeatedly shown to enhance the biological activity and modulate the physicochemical properties of these molecules.[1] this compound represents a foundational building block within this chemical class. Its true value lies not in its intrinsic biological activity, but in its utility as a versatile precursor for the synthesis of more complex, high-value pharmaceutical agents. The hydroxymethyl group at the 2-position provides a reactive handle for extensive derivatization, enabling researchers to systematically explore structure-activity relationships (SAR) in the pursuit of novel therapeutics, particularly in oncology and virology.[1][4]

This guide provides a comprehensive technical overview of this compound, detailing its core properties, a robust synthetic protocol, essential characterization methods, and its strategic application in modern drug discovery.

Physicochemical and Structural Properties

A precise understanding of the compound's fundamental properties is critical for its handling, reaction setup, and analytical characterization. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈ClNO | [5][6][7] |

| Molecular Weight | 181.62 g/mol | [5][6][8] |

| IUPAC Name | This compound | [5][8] |

| CAS Number | 53590-47-9 | [5][6][9] |

| Melting Point | 115-117 °C | [10] |

| Boiling Point | 393.8 ± 27.0 °C (Predicted) | [10] |

| Appearance | White to off-white crystalline solid | [4] |

| SMILES | C1=CC2=C(C=C1Cl)C=C(N2)CO | [5][8] |

| InChI Key | YXWBLLVBNCUCTI-UHFFFAOYSA-N | [5][8] |

Synthesis Protocol: Reduction of 5-Chloro-1H-indole-2-carboxylate

The most direct and reliable method for preparing this compound is through the chemical reduction of a corresponding carbonyl precursor, typically an ester such as ethyl 5-chloro-1H-indole-2-carboxylate. This precursor is readily synthesized via established methods like the Fischer indole synthesis.[11][12] The use of a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) ensures a high-yield conversion of the ester to the primary alcohol.

Causality of Experimental Choices:

-

Reducing Agent (LiAlH₄): Chosen for its high reactivity and efficacy in reducing esters to primary alcohols. It provides a strong hydride source (H⁻) necessary for this transformation.

-

Anhydrous Solvent (THF): LiAlH₄ reacts violently with protic solvents like water and alcohols. Anhydrous tetrahydrofuran (THF) is an ideal ether solvent that is inert to the reagent and effectively solubilizes the starting material.

-

Inert Atmosphere (Nitrogen/Argon): Prevents the highly reactive LiAlH₄ from being quenched by atmospheric moisture, which would reduce the yield and create potentially hazardous hydrogen gas evolution.

-

Temperature Control (0 °C): The reaction is highly exothermic. Initial addition of LiAlH₄ at 0 °C (ice bath) is a critical safety measure to control the reaction rate and prevent runaway reactions or side product formation.

-

Quenching Procedure (Fieser Workup): The sequential addition of water, followed by aqueous sodium hydroxide, and then more water is a standardized and highly reliable method (Fieser workup) to safely quench excess LiAlH₄ and precipitate aluminum salts (Al(OH)₃) as a granular, easily filterable solid. This avoids the formation of gelatinous precipitates that can complicate product isolation.

Step-by-Step Methodology

-

Preparation: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The entire apparatus is flame-dried under a stream of inert gas (N₂ or Ar) to remove all traces of moisture.

-

Reagent Addition: Anhydrous THF is added to the flask, followed by the slow, portion-wise addition of Lithium Aluminum Hydride (LiAlH₄) (1.5 equivalents) at 0 °C.

-

Substrate Introduction: Ethyl 5-chloro-1H-indole-2-carboxylate (1.0 equivalent) is dissolved in a minimal amount of anhydrous THF and added dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 30-45 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up and Quenching: The flask is cooled back to 0 °C. The reaction is carefully quenched by the sequential, dropwise addition of:

-

'X' mL of H₂O (where 'X' is the mass of LiAlH₄ in grams).

-

'X' mL of 15% aqueous NaOH.

-

'3X' mL of H₂O.

-

-

Isolation: The resulting slurry is stirred vigorously for 30 minutes until a white, granular precipitate forms. The solid is removed by filtration through a pad of Celite®, and the filter cake is washed thoroughly with ethyl acetate.

-

Purification: The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization and Self-Validating Quality Control

A robust analytical workflow is essential to confirm the identity and purity of the synthesized compound, ensuring the reliability of subsequent research.

-

¹H NMR Spectroscopy: This is the primary technique for structural confirmation. The expected spectrum in a solvent like DMSO-d₆ would show characteristic peaks for the aromatic protons (with splitting patterns influenced by the chloro-substituent), the indole N-H proton (a broad singlet), the methylene (-CH₂) protons adjacent to the hydroxyl group (a doublet), the hydroxyl (-OH) proton (a triplet, coupled to the CH₂), and the C3-H proton (a singlet or doublet).[13]

-

Mass Spectrometry (MS): This technique confirms the molecular weight. For this compound, electrospray ionization (ESI) would show a protonated molecule [M+H]⁺ at m/z 182.6. Critically, the presence of chlorine will result in a characteristic M+2 isotopic peak at m/z 184.6 with an intensity approximately one-third of the main peak, providing definitive evidence of a single chlorine atom in the structure.

-

Purity Assessment (HPLC): High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing purity. A reverse-phase method would be employed, and the product should appear as a single major peak, with purity typically expected to be >97% for use in drug discovery applications.

Analytical Workflow Diagram

Caption: Quality control workflow for this compound.

Strategic Role in Drug Discovery

The primary value of this compound is as a versatile intermediate for constructing more complex molecules with therapeutic potential. The 5-chloro-indole scaffold is a key feature in a variety of kinase inhibitors.[1][4]

Mechanism of Action Context: Derivatives synthesized from this core can function as ATP-competitive inhibitors in the kinase domains of oncogenic proteins like EGFR and BRAF.[1] The 5-chloro substituent often occupies a key hydrophobic pocket in the ATP-binding site, enhancing binding affinity. The hydroxymethyl group at the C2 position is a critical synthetic handle that can be:

-

Oxidized to an aldehyde or carboxylic acid for amide coupling or reductive amination reactions.

-

Converted to a leaving group (e.g., a tosylate or halide) for nucleophilic substitution.

-

Used in etherification reactions.

These transformations allow for the introduction of diverse side chains and pharmacophores, enabling the systematic optimization of potency, selectivity, and pharmacokinetic properties (ADME).

Role as a Synthetic Building Block Diagram

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. jk-sci.com [jk-sci.com]

- 6. calpaclab.com [calpaclab.com]

- 7. This compound 97% | CAS: 53590-47-9 | AChemBlock [achemblock.com]

- 8. This compound | C9H8ClNO | CID 12203316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 53590-47-9 [amp.chemicalbook.com]

- 10. This compound CAS#: 53590-47-9 [m.chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. This compound(53590-47-9) 1H NMR [m.chemicalbook.com]

(5-chloro-1H-indol-2-yl)methanol structural elucidation

An In-depth Technical Guide to the Structural Elucidation of (5-chloro-1H-indol-2-yl)methanol

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's structure is a critical foundation for understanding its chemical behavior and biological activity. This guide provides a comprehensive overview of the principles and methodologies for the structural elucidation of this compound, a substituted indole of interest in medicinal chemistry. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we present a self-validating system for confirming the molecular structure of this target compound.

Foundational Analysis: Mass Spectrometry

Mass spectrometry is an essential first step in structural elucidation, providing the molecular weight and elemental composition of the analyte.[1] For this compound, high-resolution mass spectrometry (HRMS) is employed to distinguish its exact mass from other potential compounds with the same nominal mass.

Predicted Mass Spectrometry Data

| Parameter | Predicted Value |

| Molecular Formula | C₉H₈ClNO |

| Exact Mass | 181.0294 |

| Molecular Ion [M]⁺ | m/z 181/183 (approx. 3:1 ratio) |

| Major Fragment Ions | m/z 163, 152, 117 |

Interpretation of the Mass Spectrum

The mass spectrum of this compound is expected to show a distinctive molecular ion peak cluster at m/z 181 and 183. This is due to the isotopic abundance of chlorine, with ³⁵Cl being approximately three times more abundant than ³⁷Cl. The base peak is anticipated to be at m/z 152, resulting from the loss of the hydroxymethyl radical, a common fragmentation pathway for indole-2-methanols. Another significant fragment at m/z 117 would correspond to the subsequent loss of a chlorine atom.

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent like methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) or electron ionization (EI) source is used.

-

Data Acquisition: The sample is introduced into the ion source, and the mass spectrum is acquired over a mass range of m/z 50-500.

-

Data Analysis: The resulting spectrum is analyzed to identify the molecular ion peak and its isotopic pattern, which confirms the presence of chlorine. The accurate mass measurement is used to determine the elemental composition.

Caption: Predicted MS Fragmentation Pathway

Functional Group Identification: Infrared Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[2][3][4] The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the N-H and O-H stretching of the indole and alcohol groups, respectively, as well as vibrations of the aromatic ring.

Predicted Infrared Absorption Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| O-H Stretch | 3200-3600 | Broad, due to hydrogen bonding |

| N-H Stretch | 3300-3500 | Sharp to medium |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-2960 | Medium |

| Aromatic C=C Stretch | 1450-1600 | Multiple sharp bands |

| C-O Stretch | 1000-1260 | Strong |

| C-Cl Stretch | 600-800 | Strong |

Interpretation of the IR Spectrum

The presence of a broad band in the 3200-3600 cm⁻¹ region is indicative of the hydroxyl group's O-H stretch, while a sharper peak around 3400 cm⁻¹ corresponds to the N-H stretch of the indole ring. The aromatic and aliphatic C-H stretches will appear just above and below 3000 cm⁻¹, respectively. The fingerprint region will contain characteristic absorptions for the aromatic C=C bonds and a strong C-O stretching band.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

-

Instrumentation: An FTIR spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the KBr pellet or empty ATR crystal is recorded. The sample spectrum is then collected, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: The absorption bands in the spectrum are assigned to their corresponding functional groups.

Definitive Structural Confirmation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous assignment of its structure.[5][6] Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.

Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| N-H | ~11.5 | br s | - | 1H |

| H-4 | ~7.65 | d | ~2.0 | 1H |

| H-7 | ~7.35 | d | ~8.5 | 1H |

| H-6 | ~7.05 | dd | ~8.5, 2.0 | 1H |

| H-3 | ~6.40 | s | - | 1H |

| -CH₂OH | ~4.70 | d | ~5.0 | 2H |

| -CH₂OH | ~5.30 | t | ~5.0 | 1H |

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~140 |

| C-7a | ~135 |

| C-3a | ~128 |

| C-5 | ~125 |

| C-4 | ~121 |

| C-6 | ~120 |

| C-7 | ~113 |

| C-3 | ~101 |

| -CH₂OH | ~57 |

Interpretation of the NMR Spectra

The ¹H NMR spectrum is expected to show a downfield broad singlet for the N-H proton. The aromatic region will display signals for the three protons on the benzene ring, with their multiplicities and coupling constants consistent with a 1,2,4-trisubstituted pattern. A key feature will be the singlet for the H-3 proton, indicating substitution at the C-2 position. The methylene protons of the hydroxymethyl group will appear as a doublet coupled to the hydroxyl proton, which itself will be a triplet.

The ¹³C NMR spectrum will show nine distinct signals. The carbon attached to the chlorine (C-5) and the carbons of the pyrrole ring (C-2 and C-3) will have characteristic chemical shifts. The upfield signal around 57 ppm will correspond to the methylene carbon of the hydroxymethyl group.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard.[7]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition:

-

For ¹H NMR, a standard single-pulse experiment is performed.

-

For ¹³C NMR, a proton-decoupled experiment is run to obtain singlets for all carbon atoms.

-

-

Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to TMS (0.00 ppm). The integration, multiplicities, and coupling constants are analyzed to assign the signals to the respective protons and carbons.

Caption: Integrated Workflow for Structural Elucidation

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle. Mass spectrometry confirms the elemental composition and molecular weight. IR spectroscopy identifies the key functional groups, and NMR spectroscopy reveals the precise connectivity of the atoms. Together, these methods provide a robust and self-validating approach to confirm the identity and structure of the target molecule, a critical step in its further development for scientific and pharmaceutical applications.

References

- Steen, H., & Mann, M. (2004). The ABC's (and XYZ's) of peptide sequencing. Nature Reviews Molecular Cell Biology, 5(9), 699-711. [Link]

- PubChem. 5-Chloroindole. [Link]

- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. [Link]

- PubChem. This compound. [Link]

- Callis, P. R. (2014). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. Biophysical journal, 107(6), 1378–1387. [Link]

- J&K Scientific. (5-Chloro-1H-indol-2-yl)-methanol, 98%. [Link]

- PubChem. (1H-indol-2-yl)methanol. [Link]

- ResearchGate. Convenient way of synthesis and crystal structure of 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine, a histamine H4 receptor antagonist. [Link]

- Royal Society of Chemistry.

- MDPI. Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. [Link]

- NIST WebBook. Indole. [Link]

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Bercaw, J. E. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]

Sources

- 1. 5-Chloroindole(17422-32-1) 1H NMR spectrum [chemicalbook.com]

- 2. 5-Chloroindole | C8H6ClN | CID 87110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Chloroindole 98 17422-32-1 [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. epfl.ch [epfl.ch]

solubility of (5-chloro-1H-indol-2-yl)methanol in organic solvents

An In-Depth Technical Guide to the Solubility of (5-chloro-1H-indol-2-yl)methanol in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical property that governs every stage of drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key heterocyclic building block in medicinal chemistry. By dissecting its molecular structure and the interplay of intermolecular forces, we will establish a theoretical solubility profile across a range of common organic solvents. This guide further provides robust, step-by-step experimental protocols for researchers to validate these predictions and accurately determine solubility in a laboratory setting, ensuring the seamless progression of research and development endeavors.

Molecular and Physicochemical Analysis of this compound

Understanding the solubility of a compound begins with a thorough analysis of its structure. This compound (C₉H₈ClNO) is a substituted indole, a privileged scaffold in drug discovery. Its solubility is not governed by a single feature but by the collective contributions of its distinct functional groups.

Molecular Structure:

-

Indole Ring System: The bicyclic aromatic indole core is largely non-polar and hydrophobic, capable of engaging in π-π stacking and van der Waals interactions.

-

Hydroxymethyl Group (-CH₂OH): This is a highly polar functional group. The oxygen atom acts as a hydrogen bond acceptor, while the hydroxyl proton is a hydrogen bond donor. This group is the primary driver of solubility in polar solvents.

-

Indole N-H Group: The nitrogen-bound proton is also a hydrogen bond donor, contributing to interactions with polar, hydrogen-bond accepting solvents.

-

Chloro Group (-Cl): The chlorine atom at the 5-position is electronegative, introducing a dipole moment. It moderately increases the molecule's polarity and its overall lipophilicity, slightly favoring solubility in non-polar organic solvents compared to its non-chlorinated analog.[1][2]

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3][4][5] A solute dissolves best in a solvent that has similar intermolecular forces. Given the presence of both polar (hydroxyl, N-H) and non-polar (indole ring) regions, this compound is an amphiphilic molecule. This duality suggests it will exhibit a nuanced solubility profile, favoring polar solvents but not being entirely insoluble in less polar environments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₈ClNO | [6][7] |

| Molecular Weight | 181.62 g/mol | [6][7] |

| XLogP3 | 1.4 | [6] |

| Hydrogen Bond Donors | 2 (from -OH and -NH) | [6] |

| Hydrogen Bond Acceptors | 2 (from -OH and indole N) | [6] |

The XLogP3 value of 1.4 indicates a relatively balanced lipophilic and hydrophilic character, further supporting the prediction of solubility in a range of polar organic solvents.[6]

Predicted Solubility Profile

While empirical data is the gold standard, a predicted profile grounded in chemical principles provides an invaluable starting point for solvent screening. Solvents are broadly classified as non-polar, polar aprotic, and polar protic, based on their dielectric constant and ability to donate hydrogen bonds.[4][8][9]

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Class | Dielectric Constant (ε) | Predicted Solubility | Rationale for Prediction |

| Hexane | Non-polar | 1.9 | Insoluble | Dominated by weak van der Waals forces, which are insufficient to overcome the strong hydrogen bonding network of the solute molecules. |

| Toluene | Non-polar (Aromatic) | 2.4 | Low / Sparingly Soluble | π-π stacking interactions between toluene and the indole ring may allow for minimal dissolution, but the polar groups limit solubility. |

| Dichloromethane (DCM) | Polar Aprotic | 9.1 | Moderately Soluble | DCM's dipole can interact with the polar groups of the solute, but its inability to accept hydrogen bonds limits high solubility. |

| Diethyl Ether | Non-polar | 4.3 | Low / Sparingly Soluble | The ether oxygen can act as a weak hydrogen bond acceptor, but the overall non-polar character of the solvent is a limiting factor. |

| Ethyl Acetate | Polar Aprotic | 6.0 | Moderately Soluble | The ester carbonyl group is a good hydrogen bond acceptor, facilitating interaction with the solute's -OH and N-H groups. |

| Acetone | Polar Aprotic | 21 | Soluble | A strong hydrogen bond acceptor with a significant dipole moment, capable of effectively solvating the polar functional groups. |

| Acetonitrile (ACN) | Polar Aprotic | 37.5 | Soluble | Highly polar and can accept hydrogen bonds, making it effective at dissolving the solute. |

| Dimethylformamide (DMF) | Polar Aprotic | 38 | Highly Soluble | A powerful polar aprotic solvent with a strong ability to accept hydrogen bonds, making it an excellent solvent for this compound. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | Highly Soluble | One of the most potent polar aprotic solvents; its sulfoxide group is a very strong hydrogen bond acceptor. |

| Isopropanol | Polar Protic | 18 | Soluble | Can act as both a hydrogen bond donor and acceptor, effectively solvating all polar functionalities of the solute. |

| Ethanol | Polar Protic | 24.5 | Soluble | Similar to isopropanol, its ability to form extensive hydrogen bonds makes it a good solvent choice. |

| Methanol | Polar Protic | 33 | Highly Soluble | The most polar of the common alcohols, its small size and strong hydrogen bonding capacity make it an excellent solvent for this molecule. |

| Water | Polar Protic | 80.1 | Low / Sparingly Soluble | While the molecule has hydrogen bonding capability, the large, non-polar indole ring system significantly reduces its aqueous solubility. |

Experimental Protocol for Solubility Determination

Theoretical predictions must be confirmed through empirical testing. The following protocols offer a systematic approach to determining solubility, from rapid qualitative assessment to a more precise semi-quantitative measurement.

Protocol 1: Qualitative Solubility Assessment

Objective: To rapidly determine if a compound is soluble, sparingly soluble, or insoluble in a given solvent at room temperature.

Methodology:

-

Preparation: Add approximately 5-10 mg of this compound to a clean, dry 13x100 mm test tube.

-

Solvent Addition: Add the chosen solvent dropwise (approximately 0.25 mL at a time) to the test tube.

-

Mixing: After each addition, vortex or vigorously shake the test tube for 30-60 seconds to facilitate dissolution.[3][10]

-

Observation: Visually inspect the solution against a contrasting background. The absence of any solid particles indicates that the compound is "soluble." If solid remains after adding a total of 1 mL of solvent, the compound is likely "sparingly soluble" or "insoluble."

-

Causality Check: For compounds that appear insoluble, gentle warming or sonication can be applied. If the compound dissolves with heat and then precipitates upon cooling, this indicates that solubility is temperature-dependent and suggests potential for recrystallization.

Protocol 2: Semi-Quantitative Solubility Determination (Shake-Flask Method)

Objective: To obtain an estimated concentration of a saturated solution (e.g., in mg/mL), providing a more quantitative measure of solubility. This method is time-consuming but considered a reliable standard.[11]

Methodology:

-

Preparation: Add an excess amount of this compound to a vial (e.g., 20 mg of solid to 2 mL of solvent). The key is to ensure undissolved solid will remain at equilibrium.

-

Equilibration: Seal the vial and place it on a shaker or rotator at a constant, controlled temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours. This extended time is critical to ensure the solution is truly saturated.[11]

-

Phase Separation: After equilibration, allow the vial to stand undisturbed until the excess solid has settled. To ensure no suspended particles remain, centrifuge the vial.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a calibrated micropipette.

-

Solvent Removal: Place the supernatant in a pre-weighed vial and remove the solvent under a stream of nitrogen or in a vacuum centrifuge.

-

Quantification: Once the solvent is fully evaporated, weigh the vial containing the dried solute.

-

Calculation:

-

Solubility (mg/mL) = (Final Vial Weight - Initial Vial Weight) / Volume of Supernatant Taken

-

Trustworthiness Note: This protocol's self-validating nature comes from the visual confirmation of excess solid throughout the equilibration period, which guarantees that the sampled supernatant is a saturated solution.

Visualization of the Solvent Selection Workflow

For a researcher in drug development, choosing the right solvent is a decision-making process that depends on the intended application. The following diagram illustrates a logical workflow for this process.

Caption: Logical workflow for application-specific solvent selection.

Conclusion

This compound presents a classic case of an amphiphilic molecule whose solubility is dictated by a balance of polar, hydrogen-bonding groups and a non-polar aromatic system. It is predicted to be highly soluble in polar aprotic solvents like DMSO and DMF, and polar protic solvents such as methanol and ethanol, due to strong hydrogen bonding and dipole interactions. Conversely, it will exhibit poor solubility in non-polar solvents like hexane. The provided experimental protocols serve as a reliable guide for researchers to empirically validate these predictions and generate the precise data needed for process optimization, formulation development, and successful synthesis campaigns.

References

- Chemistry For Everyone (2025). How To Determine Solubility Of Organic Compounds? YouTube.

- University of California, Irvine (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown (n.d.).

- Wikipedia (2026). Solvent.

- Chemistry LibreTexts (2023). Polar Protic and Aprotic Solvents.

- Khan Academy (n.d.). Solubility of organic compounds.

- Cengage Learning (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Master Organic Chemistry (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.

- Unknown (n.d.). Polarity of Solvents.

- National Center for Biotechnology Information (n.d.). This compound. PubChem.

- ChemicalBook (n.d.). This compound.

- Lean Think (2021). Polarity and Solubility of Organic Molecules. YouTube.

- J&K Scientific (n.d.). (5-Chloro-1H-indol-2-yl)-methanol, 98%.

- Sigma-Aldrich (n.d.). This compound.

- Oakwood Chemical (n.d.). This compound, min 97%, 1 gram.

- ChemicalBook (n.d.). This compound(53590-47-9) 1 H NMR.

- National Center for Biotechnology Information (n.d.). (1H-indol-2-yl)methanol. PubChem.

- National Center for Biotechnology Inform

- Amadis Chemical (n.d.). This compound.

- BenchChem (2025). An In-depth Technical Guide to the Chemical Properties of 5-chloro-3-ethyl-2-methyl-1H-indole.

Sources

- 1. (1H-indol-2-yl)methanol | C9H9NO | CID 98783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Chloroindole | C8H6ClN | CID 87110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.ws [chem.ws]

- 4. Solvent - Wikipedia [en.wikipedia.org]

- 5. Khan Academy [khanacademy.org]

- 6. This compound | C9H8ClNO | CID 12203316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jk-sci.com [jk-sci.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. m.youtube.com [m.youtube.com]

spectroscopic data for (5-chloro-1H-indol-2-yl)methanol

An In-depth Technical Guide to the Spectroscopic Characterization of (5-chloro-1H-indol-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a halogenated indole derivative of significant interest in medicinal chemistry due to the prevalence of the indole scaffold in pharmacologically active compounds. Unambiguous structural confirmation and purity assessment are paramount for its application in research and development. This technical guide provides a comprehensive analysis of the core spectroscopic data required for the definitive characterization of this molecule. As a self-validating framework, this document integrates predictive data based on established chemical principles with detailed, field-proven protocols for data acquisition. We will explore Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS) data, explaining the causal relationships between the molecular structure and its spectral output.

The this compound Molecule: Structure and Significance

The indole ring system is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic drugs. The introduction of a chlorine atom at the C5 position and a hydroxymethyl group at the C2 position functionalizes the core, providing vectors for further synthetic modification or for modulating biological activity. Accurate characterization is the foundational step upon which all subsequent research is built.

The molecular structure and standard atom numbering for this compound are presented below. This numbering system will be used throughout this guide for spectral assignments.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H and ¹³C.

¹H NMR Analysis: Interpretation and Rationale

The ¹H NMR spectrum provides a map of all hydrogen atoms in the molecule. For this compound, the spectrum is defined by signals from the indole N-H, the aromatic protons on the benzene and pyrrole rings, and the aliphatic protons of the hydroxymethyl group. The electron-withdrawing nature of the chlorine atom at C5 significantly influences the chemical shifts of adjacent protons, serving as a key diagnostic feature.[1]

Expert Insight: The N-H proton signal is typically broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with the solvent. Its chemical shift is highly sensitive to solvent and concentration.[1] The protons on the chlorinated benzene ring (H4, H6, H7) exhibit a predictable splitting pattern based on their ortho, meta, and para relationships.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| N1-H | ~11.5 | br s | - | Acidic proton, broad due to quadrupole coupling and exchange. |

| H7 | ~7.55 | d | J = 8.7 | Ortho coupling to H6. Deshielded by proximity to the pyrrole ring. |

| H4 | ~7.65 | d | J = 2.0 | Meta coupling to H6. Deshielded by the anisotropic effect of the C5-Cl bond. |

| H6 | ~7.10 | dd | J = 8.7, 2.0 | Ortho coupling to H7 and meta coupling to H4. |

| H3 | ~6.40 | s | - | Proton on the electron-rich pyrrole ring. |

| C8-H₂ | ~4.70 | s | - | Methylene protons adjacent to an aromatic ring and an oxygen atom. |

| O9-H | ~5.20 | t | ~5.5 | Hydroxyl proton, often exchanges with water; coupling to CH₂ may be observed. |

¹³C NMR Analysis: Interpretation and Rationale

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The chemical shifts are influenced by hybridization, substituent effects, and aromaticity. The carbon attached to the chlorine (C5) and the carbons of the pyrrole ring (C2, C3) are particularly diagnostic.[1]

Expert Insight: The C2 carbon, being attached to both the heteroaromatic nitrogen and the hydroxymethyl group, is expected to be significantly downfield. The C5 carbon, directly bonded to chlorine, will also have a characteristic chemical shift around 125 ppm.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C2 | ~140.0 | Attached to electronegative N and the C8-O9 group. |

| C7a | ~135.5 | Bridgehead carbon adjacent to nitrogen. |

| C3a | ~129.0 | Bridgehead carbon. |

| C5 | ~125.5 | Directly attached to the electronegative chlorine atom. |

| C4 | ~122.0 | Aromatic carbon, influenced by adjacent C5-Cl. |

| C6 | ~120.5 | Aromatic carbon. |

| C7 | ~113.0 | Aromatic carbon shielded by the inductive effect of N1. |

| C3 | ~101.5 | Electron-rich carbon on the pyrrole ring. |

| C8 (CH₂) | ~58.0 | Aliphatic carbon attached to an oxygen atom. |

Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible NMR data. Trustworthiness is established by using an internal standard for accurate chemical shift referencing.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). For DMSO-d₆, the residual solvent peak at δ ~2.50 ppm can also be used for referencing.[2]

-

Instrumentation: Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR to ensure adequate signal dispersion.

-

¹H NMR Acquisition:

-

Lock and Shim: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

-

Acquisition Parameters: Employ a standard single-pulse sequence (e.g., 'zg30'). Set the spectral width to ~16 ppm, acquisition time to 2-4 seconds, and relaxation delay (D1) to 2-5 seconds to allow for full relaxation of all protons.

-

-

¹³C NMR Acquisition:

-

Acquisition Parameters: Use a proton-decoupled pulse program (e.g., 'zgpg30'). Set the spectral width to ~240 ppm. A longer acquisition time and a larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. For this compound, key diagnostic peaks arise from the O-H, N-H, C-H, C=C, C-O, and C-Cl bonds.

Interpretation of Key Vibrational Modes

The high-frequency region of the IR spectrum (>2500 cm⁻¹) is dominated by stretching vibrations of bonds to hydrogen. The O-H stretch of the alcohol and the N-H stretch of the indole are the most prominent features here.

Expert Insight: The O-H stretching band is typically very broad (e.g., 3500-3200 cm⁻¹) due to extensive hydrogen bonding.[3] The indole N-H stretch is generally sharper and appears around 3400 cm⁻¹.[4] These two peaks may overlap. The aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region confirm the presence of the indole ring system.

Table 3: Predicted FT-IR Absorption Bands

| Wavenumber (ν, cm⁻¹) | Vibrational Mode | Intensity | Rationale |

|---|---|---|---|

| 3500 - 3200 | O-H stretch (alcohol) | Strong, Broad | Characteristic of hydrogen-bonded hydroxyl groups.[5] |

| ~3400 | N-H stretch (indole) | Medium, Sharp | Typical for the N-H bond in the indole ring.[4] |

| 3100 - 3000 | C-H stretch (aromatic) | Medium | Confirms sp² C-H bonds of the indole ring. |

| 2950 - 2850 | C-H stretch (aliphatic) | Medium | Confirms sp³ C-H bonds of the CH₂ group. |

| 1620 - 1450 | C=C stretch (aromatic) | Medium-Strong | Multiple bands confirming the indole aromatic system.[4] |

| ~1220 | C-O stretch (alcohol) | Strong | Characteristic of a primary alcohol C-O bond. |

| ~800 | C-Cl stretch | Strong | Expected in the fingerprint region for an aryl chloride. |

Protocol for FT-IR Data Acquisition

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is preferred for its simplicity and minimal sample preparation. Place a small amount of the crystalline sample directly onto the ATR crystal.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Data Processing: Perform an ATR correction if necessary and label the key peaks corresponding to the functional groups.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental formula. The fragmentation pattern observed offers further structural confirmation.

Molecular Ion and Isotopic Pattern Analysis

The molecular formula of this compound is C₉H₈ClNO.[6] Its monoisotopic mass is 181.02944 Da.

Expert Insight: A critical feature in the mass spectrum will be the isotopic signature of chlorine. Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two molecular ion peaks: the M⁺ peak (containing ³⁵Cl) and an "M+2" peak (containing ³⁷Cl) with a relative intensity ratio of approximately 3:1.[7] Observing this pattern is definitive proof of the presence of one chlorine atom.

Table 4: Predicted HRMS Molecular Ion Data

| Ion | Calculated m/z | Description |

|---|---|---|

| [M]⁺ (³⁵Cl) | 181.02944 | Molecular ion containing the ³⁵Cl isotope. |

| [M+2]⁺ (³⁷Cl) | 183.02649 | Molecular ion containing the ³⁷Cl isotope. |

| Relative Intensity | ~3:1 | Characteristic isotopic abundance ratio for one chlorine atom. |

Predicted Fragmentation Pathway

Under ionization conditions (e.g., Electron Ionization), the molecular ion can fragment in predictable ways. For this molecule, two primary fragmentation pathways are expected: alpha-cleavage and dehydration.[7][8]

-

Alpha-Cleavage: The bond between the indole ring (C2) and the hydroxymethyl carbon (C8) can break, leading to a stable 5-chloro-1H-indole radical cation.

-

Loss of Water (Dehydration): The molecular ion can lose a molecule of water (18 Da), a common fragmentation pathway for alcohols.

Caption: Predicted primary fragmentation pathways for this compound.

Protocol for HRMS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

-

Data Acquisition (ESI-TOF Example):

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Use an internal calibrant (lock mass) to ensure high mass accuracy throughout the run.

-

-